2-([1,1'-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine
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Overview
Description
2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization. One common method involves the use of a copper catalyst and an oxidizing agent to facilitate the ring-closing reaction . Another approach utilizes a dimethylketal tosylate in acetonitrile at elevated temperatures in the presence of catalytic scandium triflate (Sc(OTf)3) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents or photocatalysts.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Transition metal catalysts like palladium or nickel, along with appropriate ligands and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . For example, it may act as an antagonist to certain receptors, inhibiting their signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler aromatic heterocycle with a nitrogen atom in the ring.
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features.
Dihydropyridine: A related compound with a partially saturated ring system.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-3-phenylimidazo[1,2-a]pyridine is unique due to its fused imidazo[1,2-a]pyridine ring system combined with biphenyl and phenyl groups. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new materials and therapeutic agents .
Properties
Molecular Formula |
C25H18N2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-phenyl-2-(2-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H18N2/c1-3-11-19(12-4-1)21-15-7-8-16-22(21)24-25(20-13-5-2-6-14-20)27-18-10-9-17-23(27)26-24/h1-18H |
InChI Key |
ICZXUSMUXRPANL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=C(N4C=CC=CC4=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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